
Sulfuric acid--water (1/6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–water (1/6) is a compound formed by the combination of sulfuric acid and water in a specific ratio. Sulfuric acid, known for its highly corrosive nature, is a dense, colorless, and oily liquid. It is one of the most important industrial chemicals, used in a variety of applications including the manufacture of fertilizers, mineral processing, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically produced through the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by the absorption of sulfur trioxide in water to form sulfuric acid . The reaction conditions include the use of a catalyst such as vanadium oxide and temperatures around 450°C.
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the contact process. The process involves several steps:
Burning sulfur or pyrite: to produce sulfur dioxide.
Catalytic oxidation: of sulfur dioxide to sulfur trioxide.
Absorption of sulfur trioxide: in water to form sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid–water (1/6) undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high concentrations.
Dehydration: It is a powerful dehydrating agent, removing water from other substances.
Substitution: It can participate in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions
Common reagents used with sulfuric acid include metals, metal oxides, and organic compounds. The conditions often involve elevated temperatures and controlled environments to manage the exothermic nature of the reactions .
Major Products
The major products formed from reactions involving sulfuric acid include sulfates, hydrogen gas, and various organic derivatives depending on the specific reaction .
Scientific Research Applications
Sulfuric acid–water (1/6) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and in certain biochemical assays.
Medicine: Utilized in the production of pharmaceuticals and in certain medical treatments.
Industry: Integral in the manufacture of fertilizers, explosives, and in petroleum refining
Mechanism of Action
The mechanism by which sulfuric acid exerts its effects involves its strong acidic nature and its ability to donate protons (H⁺ ions). This leads to the formation of hydronium ions (H₃O⁺) in aqueous solutions, which can then participate in various chemical reactions. The molecular targets include organic molecules, metals, and other compounds that can react with the acid .
Comparison with Similar Compounds
Similar Compounds
Sulfurous acid: Less oxidizing and less stable compared to sulfuric acid.
Hydrochloric acid: Strong acid but lacks the dehydrating properties of sulfuric acid.
Nitric acid: Strong oxidizing agent but more volatile than sulfuric acid
Uniqueness
Sulfuric acid is unique due to its combination of strong acidity, oxidizing power, and dehydrating ability. These properties make it indispensable in many industrial and laboratory processes .
Properties
CAS No. |
590401-67-5 |
|---|---|
Molecular Formula |
H14O10S |
Molecular Weight |
206.17 g/mol |
IUPAC Name |
sulfuric acid;hexahydrate |
InChI |
InChI=1S/H2O4S.6H2O/c1-5(2,3)4;;;;;;/h(H2,1,2,3,4);6*1H2 |
InChI Key |
LSRGDVARLLIAFM-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


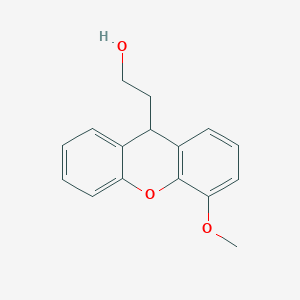
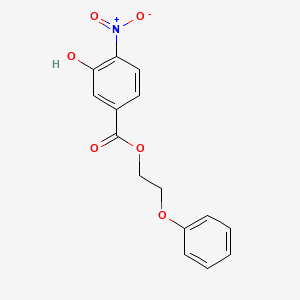
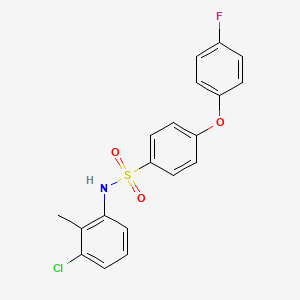
![2-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,3-benzothiazole](/img/structure/B14216540.png)

![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)
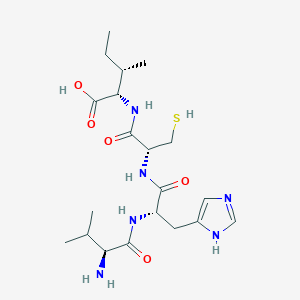
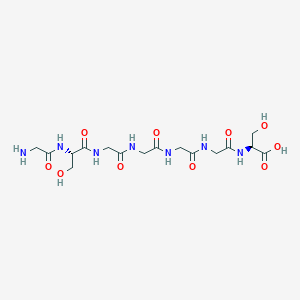


![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
![3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14216598.png)
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
